![molecular formula C19H17Cl2IN2S2 B12947742 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two benzo[d]thiazolium rings connected by a methylene bridge, each substituted with chlorine and ethyl groups. The presence of the iodide ion further adds to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-3-ethylbenzo[d]thiazole, which is then subjected to a series of reactions to introduce the methylene bridge and the second benzo[d]thiazolium ring. The final step involves the addition of iodide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preliminary studies.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, leading to disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3-one: Shares structural similarities but differs in its chemical reactivity and applications.
5-Chloro-3-methyl-2(3H)-benzoxazolimine: Another related compound with distinct properties and uses.
Uniqueness
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide stands out due to its dual benzo[d]thiazolium structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C19H17Cl2IN2S2 |
|---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
(2E)-5-chloro-2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-3-ethyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H17Cl2N2S2.HI/c1-3-22-14-9-12(20)5-7-16(14)24-18(22)11-19-23(4-2)15-10-13(21)6-8-17(15)25-19;/h5-11H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KXLBGTPFEATKKQ-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)Cl)S/C1=C/C3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.[I-] |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)
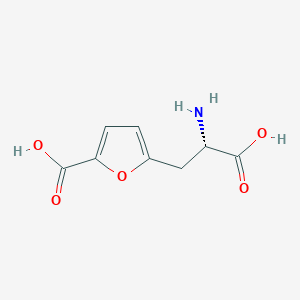
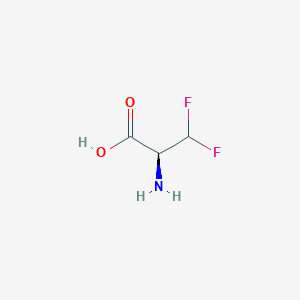
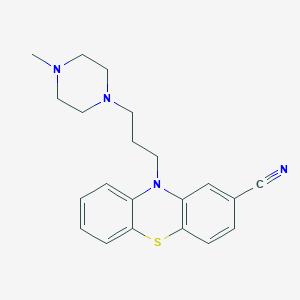
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)

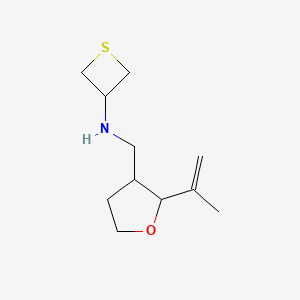
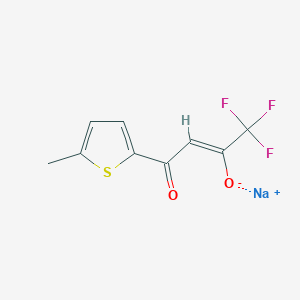
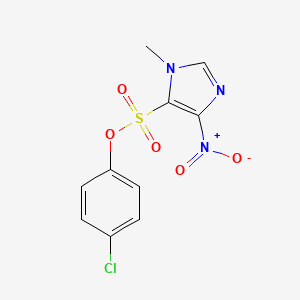
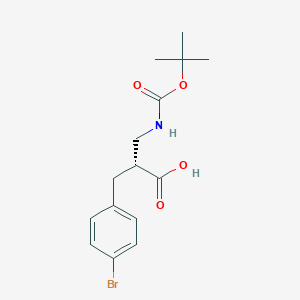
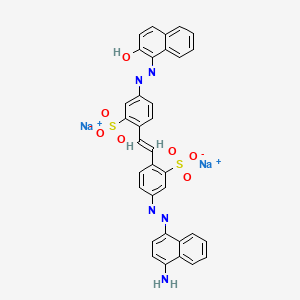
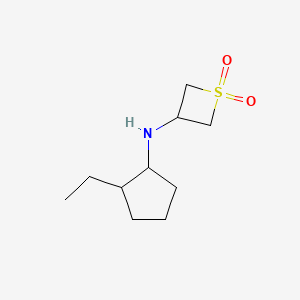
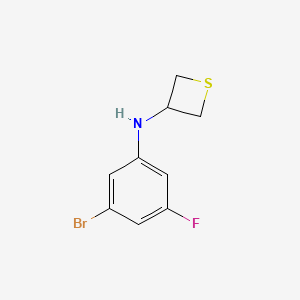
![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)
